Cas no 2138067-04-4 (6-Bromo-2-propylindolizine)

6-Bromo-2-propylindolizine Chemical and Physical Properties
Names and Identifiers
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- 2138067-04-4
- EN300-1154584
- 6-bromo-2-propylindolizine
- 6-Bromo-2-propylindolizine
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- Inchi: 1S/C11H12BrN/c1-2-3-9-6-11-5-4-10(12)8-13(11)7-9/h4-8H,2-3H2,1H3
- InChI Key: ZGEPILFZNJUYOQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC(=CN2C=1)CCC
Computed Properties
- Exact Mass: 237.01531g/mol
- Monoisotopic Mass: 237.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.4Ų
- XLogP3: 4.5
6-Bromo-2-propylindolizine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154584-1.0g |
6-bromo-2-propylindolizine |
2138067-04-4 | 1g |
$0.0 | 2023-06-09 |
6-Bromo-2-propylindolizine Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 6-Bromo-2-propylindolizine
6-Bromo-2-propylindolizine: A Comprehensive Overview
6-Bromo-2-propylindolizine (CAS No. 2138067-04-4) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indolizine family, which is a heterocyclic aromatic system with unique electronic properties and structural versatility. The presence of a bromine atom at the 6-position and a propyl group at the 2-position introduces intriguing electronic and steric effects, making 6-bromo-2-propylindolizine a valuable molecule for both academic research and potential industrial applications.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing 6-bromo-2-propylindolizine. One such approach involves the use of palladium-catalyzed coupling reactions, which have proven to be highly efficient in constructing complex heterocyclic frameworks. These methods not only enhance the yield of the compound but also provide greater control over its stereochemistry, paving the way for its application in drug design and materials science.
The electronic properties of 6-bromo-2-propylindolizine have been extensively studied using computational chemistry techniques. These studies reveal that the bromine substituent at the 6-position significantly alters the molecule's conjugation pattern, leading to enhanced electron-withdrawing effects. This characteristic makes 6-bromo-2-propylindolizine an attractive candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent research has demonstrated that incorporating this compound into OLED structures can improve device efficiency and stability, highlighting its potential in next-generation electronic devices.
In the realm of pharmacology, 6-bromo-2-propylindolizine has shown promising activity as a potential anticancer agent. Preclinical studies have revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve interference with key cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. These findings underscore the importance of further exploring 6-bromo-2-propylindolizine as a lead compound for drug development.
Another area where 6-bromo-2-propylindolizine has shown potential is in the field of catalysis. Researchers have discovered that this compound can act as a highly effective ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions and enantioselective synthesis. Its ability to stabilize metal centers while providing steric hindrance makes it an ideal candidate for developing enantioselective catalysts with high turnover numbers and excellent enantioselectivity.
From an environmental perspective, recent studies have focused on the biodegradation and toxicity profile of 6-bromo-2-propylindolizine. These investigations are crucial for assessing its safety and environmental impact, particularly in industrial settings where large-scale production may occur. Initial findings suggest that the compound exhibits low acute toxicity in aquatic organisms, but further research is needed to evaluate its long-term effects on ecosystems.
In conclusion, 6-bromo-2-propylindolizine (CAS No. 2138067-04-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and characterization techniques, make it an exciting subject for ongoing research. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in both academic and industrial contexts.
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